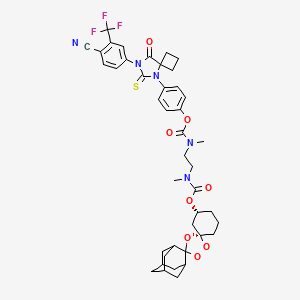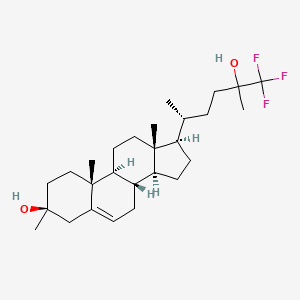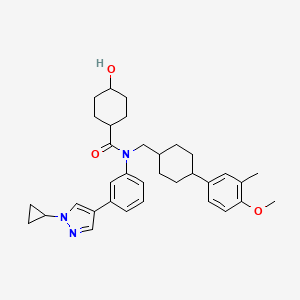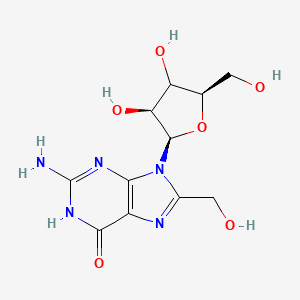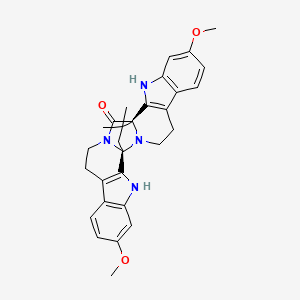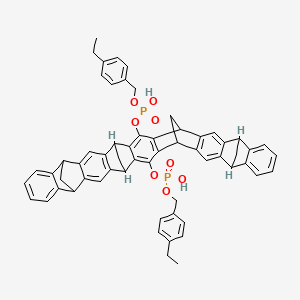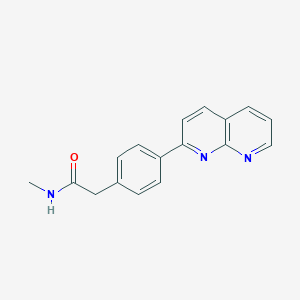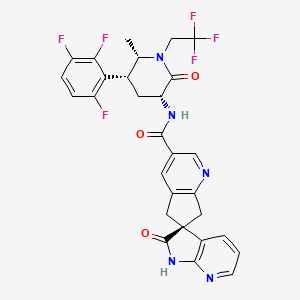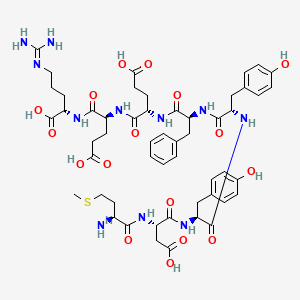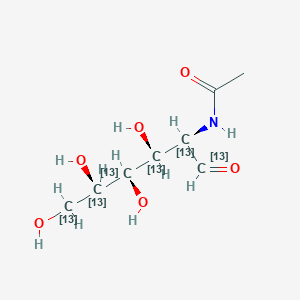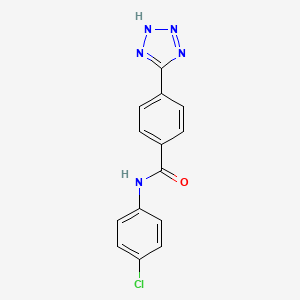
N-(4-chlorophenyl)-4-(2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthine oxidoreductase-IN-3 is a synthetic inhibitor of the enzyme xanthine oxidoreductase. This enzyme plays a crucial role in the catabolism of purine nucleic acids, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to generate uric acid . Inhibitors of xanthine oxidoreductase are of significant interest due to their potential therapeutic applications in conditions such as gout, hyperuricemia, and various cardiovascular and chronic kidney disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Xanthine oxidoreductase-IN-3 typically involves multi-step organic synthesis. The process begins with the preparation of a suitable precursor, followed by functional group modifications to introduce the desired inhibitory moiety. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of Xanthine oxidoreductase-IN-3 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Xanthine oxidoreductase-IN-3 primarily undergoes oxidation and reduction reactions due to its interaction with the enzyme xanthine oxidoreductase. It can also participate in substitution reactions depending on the functional groups present in its structure .
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are usually carried out under controlled temperature and pH conditions to ensure specificity and efficiency .
Major Products: The major products formed from these reactions include various oxidized and reduced forms of the compound, which can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .
Aplicaciones Científicas De Investigación
Xanthine oxidoreductase-IN-3 has a wide range of applications in scientific research:
Mecanismo De Acción
Xanthine oxidoreductase-IN-3 exerts its effects by binding to the active site of the enzyme xanthine oxidoreductase, thereby inhibiting its activity. This inhibition prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, leading to a decrease in uric acid levels . The molecular targets involved include the molybdenum cofactor and iron-sulfur clusters within the enzyme .
Comparación Con Compuestos Similares
Allopurinol: A well-known xanthine oxidase inhibitor used to treat gout and hyperuricemia.
Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure but similar therapeutic applications.
Topiroxostat: A newer inhibitor with improved selectivity and fewer side effects compared to older inhibitors.
Uniqueness: Xanthine oxidoreductase-IN-3 is unique due to its specific binding affinity and inhibitory potency, which may offer advantages in terms of efficacy and safety over existing inhibitors .
Propiedades
Número CAS |
651769-78-7 |
|---|---|
Fórmula molecular |
C14H10ClN5O |
Peso molecular |
299.71 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H10ClN5O/c15-11-5-7-12(8-6-11)16-14(21)10-3-1-9(2-4-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20) |
Clave InChI |
SLMPSGMCNFHIAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


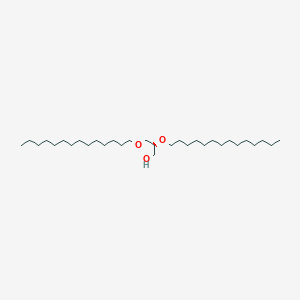
![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)
